molecular formula C10H8O2 B1639983 3'-Ethynyl-4'-hydroxyacetophenone

3'-Ethynyl-4'-hydroxyacetophenone

Cat. No.: B1639983
M. Wt: 160.17 g/mol
InChI Key: TXOFZRSJPRSICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Ethynyl-4'-hydroxyacetophenone is a substituted acetophenone derivative characterized by a hydroxyl group at the para position and an ethynyl (C≡CH) group at the meta position relative to the acetyl group. The ethynyl group introduces sp-hybridized carbon atoms, imparting electron-withdrawing properties and linear geometry, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

1-(3-ethynyl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(7(2)11)4-5-10(8)12/h1,4-6,12H,2H3

InChI Key

TXOFZRSJPRSICK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)O)C#C

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3'-Ethynyl-4'-hydroxyacetophenone with key analogues, highlighting substituent-driven differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Ethynyl (3'), Hydroxy (4') C9H8O2 148.16 (calculated) High reactivity due to ethynyl; potential for alkyne-specific reactions (e.g., click chemistry)
3'-Chloro-4'-hydroxyacetophenone Chloro (3'), Hydroxy (4') C8H7ClO2 170.59 Antioxidant, anticancer, and antimicrobial activities; chloro enhances lipophilicity
4'-Hydroxy-2'-methylacetophenone Methyl (2'), Hydroxy (4') C9H10O2 150.18 Unique substitution pattern enables distinct biological activities (e.g., enzyme inhibition)
3'-Nitro-4'-chloro-2-hydroxyacetophenone Nitro (3'), Chloro (4'), Hydroxy (2') C8H6ClNO4 215.59 Nitro group increases electrophilicity; used in explosives and dyes
4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone Trifluoromethyl (2'), Methoxy (3') C15H11F3O2 280.24 Fluorine atoms enhance metabolic stability; used in pharmaceuticals

Physicochemical Properties

  • Melting Point : Ethynyl's rigid structure may elevate melting points relative to methyl or methoxy analogues, though experimental data are lacking.
  • Hydrogen Bonding: The para-hydroxy group enables hydrogen bonding, similar to other hydroxyacetophenones, facilitating crystal packing and biological target interactions .

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